molecular formula C20H25N3O2 B15060396 tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060396
M. Wt: 339.4 g/mol
InChI Key: RNFNCEZSJNSVGL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyridinecarboxylic acids and derivatives This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenylamino group may be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

Medicine:

  • Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the pyrrolidine and pyridine rings, along with the phenylamino group, makes tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate unique in its chemical properties and potential applications.
  • Its ability to undergo various chemical reactions and its potential bioactivity distinguish it from other similar compounds.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 2-(2-anilinopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)25-19(24)23-14-8-12-17(23)16-11-7-13-21-18(16)22-15-9-5-4-6-10-15/h4-7,9-11,13,17H,8,12,14H2,1-3H3,(H,21,22)

InChI Key

RNFNCEZSJNSVGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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